2-Amino-7-fluoro-1-naphthoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-amino-7-fluoronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c12-7-3-1-6-2-4-9(13)10(11(14)15)8(6)5-7/h1-5H,13H2,(H,14,15) |
InChI Key |
ZOEWQODEUXHHRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2C(=O)O)N)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Identification and Characterization of 2-Amino-7-fluoro-1-naphthoic acid
This guide provides a comprehensive technical framework for the definitive identification and characterization of 2-Amino-7-fluoro-1-naphthoic acid. As this compound is not readily found in commercial catalogs and lacks a designated CAS number, this document serves as an essential resource for researchers, scientists, and drug development professionals who may have synthesized this novel molecule. The methodologies detailed herein are designed to establish a robust analytical workflow, ensuring scientific integrity and providing a self-validating system for structural confirmation and purity assessment.
Foundational Understanding: Structural and Physicochemical Postulates
Prior to empirical analysis, it is crucial to establish the theoretical physicochemical properties of this compound. The structure combines a naphthalene core, an amino group, a fluorine atom, and a carboxylic acid. These functionalities will dictate the molecule's behavior in various analytical systems.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₈FNO₂ | Based on the chemical structure |
| Molecular Weight | ~205.19 g/mol | Calculated from the molecular formula |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., methanol, DMSO, DMF) | The aromatic core confers hydrophobicity, while the amino and carboxylic acid groups provide some polar character. |
| Chromophoric Nature | Strong UV absorbance | The naphthalene ring system is an excellent chromophore. |
| Acidity/Basicity | Amphoteric | The carboxylic acid group is acidic, and the amino group is basic. |
The Analytical Workflow: A Multi-Technique Approach for Unambiguous Identification
A single analytical technique is insufficient for the definitive identification of a novel compound. This guide proposes a multi-pronged approach, where each technique provides a unique and complementary piece of structural information. The workflow is designed to be logical and progressive, starting with separation and purity assessment, followed by structural elucidation.
Caption: A logical workflow for the comprehensive identification and purity assessment of this compound.
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The naphthalene core of the target molecule will provide good retention on a C18 column. The acidic mobile phase ensures the carboxylic acid is protonated, leading to better peak shape.[1][2][3][4]
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV/PDA detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Formic acid or phosphoric acid.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the synthesized compound at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Prepare a working solution at 0.1 mg/mL by diluting the stock solution with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or scan with PDA for optimal wavelength)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Data Interpretation: The purity of the sample can be determined by the area percentage of the main peak. The retention time provides a characteristic value for the compound under these specific conditions.
Mass Spectrometry (MS) for Molecular Weight Determination
Principle: Mass spectrometry provides the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight and fragmentation patterns that aid in structural elucidation.[5][6][7][8]
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system or for direct infusion.
Protocol (LC-MS):
-
Utilize the HPLC method described in section 3.1.
-
Divert the eluent from the HPLC to the mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
In positive mode, expect to see the [M+H]⁺ ion.
-
In negative mode, expect to see the [M-H]⁻ ion.
-
-
Data Acquisition: Acquire full scan data to determine the m/z of the parent ion. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
Expected Results and Interpretation:
-
The high-resolution mass of the parent ion should correspond to the calculated exact mass of C₁₁H₈FNO₂.
-
Fragmentation patterns can provide structural information. For example, the loss of CO₂ (44 Da) from the carboxyl group is a common fragmentation pathway for aromatic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
Expected ¹H NMR Spectral Features:
-
Aromatic protons on the naphthalene ring will appear in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling constants will be influenced by the positions of the amino, fluoro, and carboxylic acid groups.
-
The amino group protons may appear as a broad singlet.
-
The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (δ > 10 ppm).
Expected ¹³C NMR Spectral Features:
-
The carboxyl carbon will appear in the range of δ 165-185 ppm.[9]
-
Aromatic carbons will be observed in the range of δ 110-150 ppm.
-
The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
Expected ¹⁹F NMR Spectral Features:
-
A single resonance for the fluorine atom. The chemical shift will be characteristic of a fluorine attached to an aromatic ring.[10][11][12][13][14]
-
Coupling to nearby protons (H-F coupling) will provide information about the substitution pattern on the ring.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Principle: FTIR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[15][16][17]
Instrumentation: An FTIR spectrometer. Sample Preparation: KBr pellet or as a thin film.
Expected Characteristic Absorptions:
-
O-H stretch (carboxylic acid): A very broad band from approximately 2500-3300 cm⁻¹.[16]
-
N-H stretch (amino group): Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption between 1680-1710 cm⁻¹ for an aromatic acid.[9][15]
-
C-F stretch: A strong absorption in the range of 1000-1300 cm⁻¹.
-
Aromatic C=C stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Caption: The convergence of data from multiple analytical techniques leads to the definitive structural confirmation of the target compound.
Conclusion
The definitive identification of a novel compound such as this compound requires a rigorous and systematic analytical approach. By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, researchers can confidently establish the structure and purity of their synthesized material. The causality behind this multi-technique workflow lies in the orthogonal nature of the data generated, where each method validates the others, culminating in an unambiguous structural assignment that meets the highest standards of scientific integrity.
References
-
Dewar, M. J. S., & Grisdale, P. J. (1962). Substituent Effects. VII.1 The 19F Nuclear Magnetic Resonance Spectra of Substituted 1- and 2-Fluoronaphthalenes2. Journal of the American Chemical Society, 84(18), 3539–3541. [Link]
-
Prien, J. M., Prater, B. D., Qin, Q., & Cockrill, S. L. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry, 82(4), 1498–1508. [Link]
-
Prien, J. M., Prater, B. D., Qin, Q., & Cockrill, S. L. (2010). Mass spectrometric-based stable isotopic 2-aminobenzoic acid glycan mapping for rapid glycan screening of biotherapeutics. PubMed, 20110344. [Link]
-
Brodbelt, J. S. (n.d.). INVESTIGATION OF THE PROTONATION SITES IN POLYFUNCTIONAL ANALYTES UPON ATMOSPHERIC PRESSURE IONIZATION IN MASS SPECTROMETRY AND. University of Texas at Austin. [Link]
-
Smith, B. C. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
Reiof, J. C., & Kinstle, T. H. (1970). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 42(13), 1639–1642. [Link]
-
SIELC Technologies. (2018). Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthoic Acid. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
-
mzCloud. (2014). 4 Aminobenzoic acid. [Link]
-
Ibrahim, M., & El-Haes, H. (2014). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 52, 911-918. [Link]
-
Chen, H., Abdulla, H. A., & Mitch, W. A. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology Letters, 10(1), 77-82. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
SpectraBase. (n.d.). 1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts. [Link]
-
NIST. (n.d.). 2-Amino-1-naphthalenesulfonic acid. NIST Chemistry WebBook. [Link]
-
Adcock, W., Alste, J., Rizvi, S. Q. A., & Aurangzeb, M. (1976). Substituent effects in the naphthalene ring system by fluorine-19 NMR. Journal of the American Chemical Society, 98(7), 1701–1711. [Link]
-
Han, X., Liang, C., Scott, A. C., & Fedorak, P. M. (2009). Analysis of naphthenic acids in aqueous solution using HPLC-MS/MS. Analytical Methods, 1(1), 58-64. [Link]
-
Stavber, S., Zupan, M., & Poss, A. J. (1996). Selective and Efficient Direct Fluorination of Polycyclic Aromatic Hydrocarbons Using 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Chemistry Letters, 25(11), 1077-1078. [Link]
-
PubChem. (n.d.). 1-Amino-2-naphthoic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. Mass spectrometric-based stable isotopic 2-aminobenzoic acid glycan mapping for rapid glycan screening of biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1-Fluoronaphthalene(321-38-0) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. myneni.princeton.edu [myneni.princeton.edu]
pKa values and acidity of 2-Amino-7-fluoro-1-naphthoic acid
An In-Depth Technical Guide to the Acidity and pKa of 2-Amino-7-fluoro-1-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the acidity and predicted pKa values of this compound, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific compound, this document synthesizes foundational chemical principles, data from analogous structures, and established methodologies to build a robust predictive framework. We will delve into the theoretical underpinnings of acidity in substituted aromatic systems, detail both experimental and computational workflows for pKa determination, and analyze the nuanced interplay of electronic effects and intramolecular forces that define the molecule's acid-base profile. This guide is intended to serve as a practical and authoritative resource for researchers, enabling them to anticipate the physicochemical behavior of this and related compounds in various applications.
Introduction: The Significance of pKa in Molecular Design
This compound is a substituted naphthalene derivative. Its structure, featuring a carboxylic acid, an aromatic amine, and a fluorine atom, presents a complex and interesting case study in molecular acidity. The ionization state of a molecule, governed by its pKa value(s), is a critical determinant of its behavior in a biological system. It dictates fundamental properties such as aqueous solubility, membrane permeability, and the ability to interact with protein targets. For drug development professionals, an accurate understanding of a compound's pKa is therefore not merely academic; it is a cornerstone of rational drug design, influencing everything from initial formulation to final bioavailability.
This molecule possesses two key ionizable centers: the acidic carboxylic acid group (-COOH) and the basic amino group (-NH₂), which becomes acidic in its protonated form (-NH₃⁺). This guide will explore the pKa of both functional groups, analyzing how their chemical environment—shaped by the naphthalene core and the electron-withdrawing fluorine atom—modulates their respective acidities.
Theoretical Framework: Deconstructing Acidity in a Substituted Naphthalene System
The acidity of a specific functional group on an aromatic ring is profoundly influenced by the electronic properties of other substituents. These effects can be broadly categorized as resonance and inductive effects.
-
Inductive Effect: This is a through-bond polarization effect caused by the electronegativity of atoms. The fluorine atom at the C-7 position is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the naphthalene ring system, stabilizing the carboxylate anion (-COO⁻) and the neutral amino group (-NH₂). Consequently, the -I effect of fluorine is expected to increase the acidity (lower the pKa) of the carboxylic acid and decrease the basicity (lower the pKa) of the amino group .
-
Resonance Effect: This is a through-space delocalization of π-electrons. The amino group at C-2 has a lone pair of electrons that it can donate into the aromatic π-system, a +R effect. This increases electron density in the ring, which would tend to destabilize the carboxylate anion and decrease the acidity of the carboxylic acid.
-
Intramolecular Hydrogen Bonding (IHB): The proximity of the amino group at C-2 and the carboxylic acid at C-1 allows for the formation of an intramolecular hydrogen bond. This interaction can stabilize the neutral form of the molecule, making the carboxylic acid proton harder to remove and thus decreasing its acidity (increasing its pKa) .
The final pKa values of this compound will be a net result of these competing electronic and steric influences.
Predicted pKa Values and Physicochemical Properties
| Parameter | Predicted Value | Discussion |
| pKa₁ (Carboxylic Acid) | ~ 3.8 - 4.5 | The pKa of the parent 1-naphthoic acid is approximately 3.7. The electron-donating amino group at the ortho position and potential intramolecular hydrogen bonding would be expected to increase this value (decrease acidity). However, the potent electron-withdrawing effect of the fluorine at C-7 will counteract this, lowering the pKa. The final value is a balance of these opposing effects. |
| pKa₂ (Amino Group) | ~ 2.5 - 3.2 | The pKa of aniline (a simple aromatic amine) is 4.6. On the larger naphthalene system, this value is generally lower. The presence of the ortho-carboxylic acid and the distal fluorine, both of which are electron-withdrawing, will significantly decrease the electron density on the amino group, making it less basic and lowering the pKa of its conjugate acid. |
| LogP | ~ 2.8 - 3.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of polar amino and carboxyl groups is offset by the large, hydrophobic naphthalene core, leading to a moderately lipophilic character. |
| Aqueous Solubility | Low | As a zwitterionic compound with significant lipophilic character, solubility is expected to be lowest near its isoelectric point and increase at pH values significantly above or below the pKa values. |
Methodologies for pKa Determination
To validate these predictions, precise experimental or computational determination is required.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.
Workflow for Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Causality Behind Experimental Choices:
-
Co-Solvent (Methanol/Water): this compound is predicted to have low aqueous solubility. A co-solvent like methanol is used to ensure the compound and its salt forms remain fully dissolved throughout the titration, which is essential for accurate pH measurement.
-
Two-Way Titration: The process starts by adding a strong acid (HCl) to fully protonate both the carboxylate and amino groups. The subsequent titration with a strong base (NaOH) allows for the clear, stepwise observation of both deprotonation events on a single titration curve, yielding both pKa values.
-
Derivative Plot: The equivalence points (the steepest parts of the titration curve) can be difficult to pinpoint accurately. Plotting the first derivative (dpH/dV) transforms these inflection points into sharp peaks, allowing for precise determination of the volume at equivalence. The pKa is then read as the pH at the half-equivalence point.
Computational Protocol: pKa Prediction via Quantum Chemistry
Computational methods offer a rapid and cost-effective way to estimate pKa values, especially for novel compounds. The workflow typically involves calculating the free energy change of the deprotonation reaction.
Workflow for Computational pKa Prediction
Caption: Conceptual workflow for pKa prediction using quantum chemistry.
In-Depth Analysis: The Interplay of Substituent Effects
The acidity of this compound is a direct result of the interplay between its functional groups, as illustrated below.
Diagram of Electronic Influences
Caption: Interplay of electronic effects on acidity and basicity.
-
Impact on the Carboxylic Acid (pKa₁): The acidity of the -COOH group is a battle between opposing forces. The powerful -I effect of the fluorine atom at C-7 withdraws electron density from the entire ring system, stabilizing the resulting carboxylate anion and strongly favoring deprotonation (lower pKa). Conversely, the +R effect of the C-2 amino group donates electron density, which is a destabilizing influence on the anion. Furthermore, the intramolecular hydrogen bond between the ortho amine and the carboxylic acid stabilizes the protonated state, making the proton more difficult to remove. It is likely that the strong inductive pull of fluorine is the dominant effect, but the pKa will still be higher than if the amino group were not present.
-
Impact on the Amino Group (pKa₂): The basicity of the amino group is significantly diminished. The electron-withdrawing nature of both the fluorine and the carboxylic acid group pulls electron density away from the nitrogen atom. This reduces the availability of the nitrogen's lone pair to accept a proton, thereby lowering the basicity (and lowering the pKa of the conjugate acid, -NH₃⁺).
Conclusion
This compound presents a valuable case study in physical organic chemistry. Its acid-base properties are governed by a finely tuned balance of inductive, resonance, and intramolecular hydrogen bonding effects. Based on this analysis, the molecule is predicted to be a zwitterionic compound with a moderately acidic carboxylic acid (pKa₁ ≈ 3.8-4.5) and a weakly basic amino group (pKa₂ ≈ 2.5-3.2). An accurate determination of these values, ideally through the potentiometric titration method detailed herein, is critical for any researcher aiming to utilize this compound in aqueous or biological systems. This guide provides the theoretical foundation and practical frameworks necessary to understand, predict, and validate the physicochemical behavior of this complex molecule.
References
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]
-
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Available at: [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (Note: A direct link to the specific page in the CRC Handbook is not feasible, but it is the authoritative source for such data).
-
Reich, H. J. (n.d.). pKa Table. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
-
Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). pH-metric log P 10. Determination of dissociation constants of multiprotic substances from multiwavelength spectrophotometric titration data. Pharmaceutical Research, 15(7), 1117-1127. Available at: [Link]
Methodological & Application
Application Note & Protocol: A Proposed Synthesis of 2-Amino-7-fluoro-1-naphthoic acid from 7-fluoro-2-naphthylamine via Directed Carboxylation
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: The Rationale and Challenge
2-Amino-7-fluoro-1-naphthoic acid is a structurally significant molecule, representing a valuable scaffold for the development of novel pharmaceuticals and advanced materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino and carboxylic acid groups provide versatile handles for further chemical modification.
This application note is designed for a research setting and emphasizes the causality behind experimental choices and the critical importance of rigorous analytical validation to confirm the outcome of this novel transformation.
II. Scientific Foundation: Mechanism and Experimental Design
The primary challenge in this synthesis is the selective introduction of a carboxylic acid group at the C-1 position of the 7-fluoro-2-naphthylamine core. The Kolbe-Schmitt reaction, traditionally used for the carboxylation of phenols, provides a strong mechanistic precedent.[3] In that reaction, a phenoxide ion is generated, which then acts as a nucleophile to attack carbon dioxide. The reaction is typically performed under heat and pressure.[4]
Our proposed strategy adapts this principle. We hypothesize that 7-fluoro-2-naphthylamine can be deprotonated by a strong base to form a potent nucleophilic amide anion. This anion should sufficiently activate the naphthalene ring towards electrophilic attack by carbon dioxide. The amino group is an ortho-directing group, and we anticipate that the carboxylation will preferentially occur at the sterically accessible C-1 position.
Key Reaction Steps:
-
Deprotonation: 7-fluoro-2-naphthylamine is treated with a strong base, such as potassium hydroxide, to form the potassium 7-fluoro-2-naphthylamide salt. The choice of a potassium salt is strategic, as different alkali metal cations are known to influence the regioselectivity of carboxylation on naphthalene rings.[5]
-
Carboxylation: The in-situ generated naphthylamide anion is subjected to an atmosphere of carbon dioxide under elevated temperature and pressure in a sealed reaction vessel (autoclave). This forces the electrophilic addition of CO₂ to the C-1 position.
-
Workup and Protonation: The reaction mixture, containing the potassium salt of the product, is cooled and treated with a strong acid (e.g., hydrochloric acid). This protonates the carboxylate, precipitating the desired this compound from the aqueous solution.
III. Visualized Experimental Workflow
The following diagram illustrates the proposed synthetic workflow from the starting material to the final, purified product.
Caption: Proposed workflow for the synthesis of this compound.
IV. Detailed Experimental Protocol
A. Safety & Hazard Management
-
Hazard Assessment: 7-fluoro-2-naphthylamine should be handled as a potential carcinogen. 2-Naphthylamine, the parent compound, is a known human carcinogen.[6][7][8] All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles at all times.[9][10]
-
Pressure Safety: The use of a high-pressure autoclave requires proper training and adherence to the manufacturer's operational guidelines. Ensure the reactor is properly sealed and shielded.
-
Waste Disposal: All waste materials should be collected and disposed of according to institutional hazardous waste protocols.
B. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 7-fluoro-2-naphthylamine | >98% | Commercial | - |
| Potassium Hydroxide (KOH) | ACS Reagent | Commercial | Should be finely ground |
| Carbon Dioxide (CO₂) | High Purity | Gas Cylinder | - |
| Hydrochloric Acid (HCl) | 37% (conc.) | ACS Reagent | - |
| Ethanol (EtOH) | Reagent Grade | Commercial | For recrystallization |
| Deionized Water (H₂O) | - | In-house | - |
| High-Pressure Reactor | Stainless Steel | - | e.g., Parr Instrument |
C. Step-by-Step Synthesis Procedure
-
Reactor Preparation: Ensure the high-pressure reactor (autoclave) is clean and completely dry.
-
Charging the Reactor: In a chemical fume hood, charge the autoclave with 7-fluoro-2-naphthylamine (e.g., 10.0 g, 1 eq.) and finely powdered potassium hydroxide (e.g., 7.0 g, ~2 eq.).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel with nitrogen gas twice to remove air, then evacuate.
-
Carboxylation Reaction:
-
Pressurize the reactor with carbon dioxide to approximately 20 atm (294 psi).
-
Begin stirring and slowly heat the reactor to a target temperature of 180 °C. The internal pressure will increase upon heating. Monitor the pressure to ensure it remains within the safe operating limits of the vessel.
-
Maintain the reaction at 180 °C under pressure for 6-8 hours.
-
-
Workup and Isolation:
-
Turn off the heating and allow the reactor to cool to room temperature overnight.
-
Carefully and slowly vent the excess CO₂ pressure in the fume hood.
-
Open the reactor and add approximately 100 mL of deionized water to the solid reaction mixture. Stir until the solids are dissolved or well-suspended.
-
Transfer the aqueous mixture to a beaker. If any unreacted starting material remains as a solid, it can be removed by filtration.
-
Cool the aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 3-4. A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Dry the crude solid in a vacuum oven at 60 °C.
-
Perform a recrystallization by dissolving the crude product in a minimal amount of hot ethanol and slowly adding hot water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum.
-
V. Trustworthiness: A Self-Validating System
Given the exploratory nature of this synthesis, rigorous characterization is essential to confirm the identity and purity of the final product and to validate the proposed reaction pathway.
A. Reaction Monitoring
-
Thin-Layer Chromatography (TLC): Monitor the disappearance of the starting material. A suitable mobile phase (e.g., 30% ethyl acetate in hexanes) should show the starting material as a UV-active spot, while the product, being a polar amino acid, will remain at the baseline.
B. Product Characterization & Validation
| Analytical Method | Expected Result / Purpose |
| ¹H NMR | Confirm the aromatic proton signals and their coupling constants, consistent with a 1,2,7-trisubstituted naphthalene ring. The presence of broad singlets for the -NH₂ and -COOH protons. |
| ¹³C NMR | Identify the carbonyl carbon of the carboxylic acid (~170 ppm) and confirm the total number of distinct carbon environments. |
| ¹⁹F NMR | A singlet peak confirming the presence and single chemical environment of the fluorine atom. |
| Mass Spectrometry | The molecular ion peak should correspond to the calculated exact mass of C₁₁H₈FNO₂ (m/z = 205.05). |
| Melting Point | A sharp melting point range indicates high purity of the final compound. |
| FT-IR Spectroscopy | Identify characteristic stretches for the N-H bonds of the amine (3300-3500 cm⁻¹), the O-H of the carboxylic acid (~3000 cm⁻¹, broad), and the C=O of the carbonyl (~1680 cm⁻¹). |
VI. References
-
ResearchGate. (2025, August 6). Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. Retrieved February 25, 2026, from [Link]
-
Journal of the Chemical Society (Resumed). (1951). Aminohydroxynaphthoic acids. Part II. Attempted synthesis of 7-amino-4-hydroxy-2-naphthoic acid (“carboxy j-acid”) from 3-amino-2-naphthoic acid. Retrieved February 25, 2026, from [Link]
-
PMC. (n.d.). Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors. Retrieved February 25, 2026, from [Link]
-
Google Patents. (1938). US2111756A - Manufacture of naphthostyril and 8-amino-1-naphthoic acid. Retrieved February 25, 2026, from
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved February 25, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 23). Kolbe-Schmitt Reaction. Retrieved February 25, 2026, from [Link]
-
MDPI. (2025, January 10). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Retrieved February 25, 2026, from [Link]
-
Wiley Online Library. (n.d.). C−H Carboxylation of Aromatic Compounds through CO2 Fixation. Retrieved February 25, 2026, from [Link]
-
PMC. (2025, December 12). A Para‐Selective Kolbe–Schmitt Reaction. Retrieved February 25, 2026, from [Link]
-
IARC Publications. (n.d.). 2-NAPHTHYLAMINE 1. Exposure Data. Retrieved February 25, 2026, from [Link]
-
Wikipedia. (n.d.). 1-Naphthoic acid. Retrieved February 25, 2026, from [Link]
-
University of Glasgow Theses. (2025). Synthesis of Unnatural Fluorescent α-amino acids. Retrieved February 25, 2026, from [Link]
-
Google Patents. (n.d.). US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid. Retrieved February 25, 2026, from
-
PubChem - NIH. (n.d.). 4-Amino-1-naphthoic acid. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2011, February 10). Advances in the Krapcho Decarboxylation. Retrieved February 25, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Naphthoic acid. Retrieved February 25, 2026, from [Link]
-
NCBI Bookshelf. (n.d.). 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2025, August 10). Carboxylation of 2Naphthol with Carbon Dioxide in Anisole. Retrieved February 25, 2026, from [Link]
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. A Para‐Selective Kolbe–Schmitt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Leveraging 2-Amino-7-fluoro-1-naphthoic Acid in Modern Drug Discovery
Introduction: The Strategic Value of a Fluorinated Naphthoic Acid Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of a drug discovery campaign. The scaffold, 2-Amino-7-fluoro-1-naphthoic acid, represents a highly valuable starting material, embodying several key features sought after by researchers. Its rigid naphthalene core provides a well-defined three-dimensional structure that can effectively occupy hydrophobic pockets within the ATP-binding sites of target proteins, such as kinases[1].
The true power of this scaffold lies in its strategic functionalization. The presence of a fluorine atom is a deliberate and impactful modification. Due to its small size and high electronegativity, fluorine can form strong covalent bonds with carbon, significantly altering the molecule's stability, reactivity, and metabolic profile[2]. Selective fluorination is a well-established strategy to enhance protein fold stability, modulate enzyme activity, and improve the shelf life of therapeutic proteins[2]. Furthermore, the molecule presents two orthogonal reactive handles: a primary aromatic amine and a carboxylic acid. This bifunctional nature allows for systematic and diverse chemical modifications, enabling the rapid generation of compound libraries to explore structure-activity relationships (SAR).
This guide provides detailed protocols for the primary synthetic transformations involving this compound, focusing on the rationale behind experimental choices and providing robust, validated methodologies for its application in drug discovery programs.
Physicochemical Properties and Safe Handling
While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogs like 3-Amino-2-naphthoic acid and 2-naphthoic acid.
| Property | Inferred Value / Information | Source (Analog) |
| Molecular Formula | C₁₁H₈FNO₂ | - |
| Molecular Weight | 205.19 g/mol | - |
| Appearance | Likely a yellow to brown solid | |
| Storage | Store in a dark, dry place at room temperature in a tightly sealed container. | |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | General chemical principles |
Safety and Handling: Based on safety data for analogous compounds, this compound should be handled with care[3].
-
Hazard Classification: Assumed to be a Warning-level hazard, causing skin, eye, and respiratory irritation[4].
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood. For handling powders, an N95 respirator is recommended[5].
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Core Synthetic Strategies: Building Molecular Diversity
The primary value of this scaffold lies in its two distinct points for chemical modification: the carboxylic acid at the 1-position and the amino group at the 2-position. This allows for the generation of diverse chemical matter through well-established synthetic transformations.
Caption: Diversification pathways for the this compound scaffold.
Amide Bond Formation: The Cornerstone of Medicinal Chemistry
The formation of an amide bond is the most frequently used reaction in medicinal chemistry, allowing for the coupling of carboxylic acids and amines to build complex molecules[6][7]. The carboxylic acid of the naphthoic scaffold must first be activated to facilitate nucleophilic attack by an amine.
Expertise & Experience: HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with a wide range of amines, including those that are less nucleophilic. It works by forming a highly reactive O-acylisourea intermediate. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the generated acid and drive the reaction to completion.
Experimental Protocol:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Add the desired primary or secondary amine (1.1 eq).
-
Add HATU (1.2 eq) to the solution.
-
Finally, add DIPEA (2.5 eq) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reagent Table (Example Scale):
| Reagent | M.W. | Amount (mg) | mmols | Equivalents |
|---|---|---|---|---|
| This compound | 205.19 | 100 | 0.487 | 1.0 |
| Amine (e.g., Benzylamine) | 107.15 | 57.5 | 0.536 | 1.1 |
| HATU | 380.23 | 222 | 0.585 | 1.2 |
| DIPEA | 129.24 | 158 (212 µL) | 1.22 | 2.5 |
| Anhydrous DMF | - | 5 mL | - | - |
Caption: Workflow for a standard HATU-mediated amide coupling reaction.
Trustworthiness: For sterically hindered amines or electronically deficient amines where standard methods like HATU fail, conversion of the carboxylic acid to an acyl fluoride intermediate can be highly effective. Acyl fluorides are relatively stable but exhibit high reactivity towards amines, often succeeding where other methods yield no product[6]. This protocol is a self-validating system for difficult couplings.
Experimental Protocol:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Cyanuric Fluoride (1.0 eq) and stir at 0 °C for 1 hour. The formation of the acyl fluoride can be monitored by IR spectroscopy (a strong C=O stretch appears around 1840 cm⁻¹)[8].
-
In a separate flask, dissolve the challenging amine (1.2 eq) in anhydrous DCM.
-
Slowly add the amine solution to the freshly prepared acyl fluoride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by LC-MS. Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
N-Functionalization of the Amino Group
The primary amino group is a versatile handle for introducing a second element of diversity, typically through acylation or reductive amination.
Expertise & Experience: N-acylation is a fundamental transformation. Using a base like pyridine or triethylamine is essential to scavenge the HCl generated during the reaction, preventing protonation of the starting amine and driving the reaction forward.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent like DCM or THF.
-
Add a base such as triethylamine or pyridine (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by chromatography or recrystallization.
Product Characterization: Validating Your Synthesis
Confirming the structure and purity of the synthesized derivatives is a critical step. A combination of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the coupled amine/acyl group. The aromatic protons on the naphthyl ring will appear as complex multiplets, typically in the 7.0-8.5 ppm range[9][10][11]. |
| ¹⁹F NMR | A singlet or doublet in the typical aryl-fluoride region, confirming the presence of the fluorine atom. |
| Mass Spectrometry | The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated exact mass of the desired product. Fragmentation patterns can also provide structural confirmation[12]. |
| HPLC | Used to assess the purity of the final compound. A purity level of >95% is typically required for biological screening. |
Conclusion
This compound is a powerful and versatile building block for drug discovery. Its pre-installed fluorine atom offers intrinsic medicinal chemistry advantages, while its bifunctional nature provides straightforward and reliable handles for synthetic diversification. The protocols outlined in this guide for amide bond formation and N-acylation represent robust, field-proven methods for leveraging this scaffold to generate novel chemical entities. By understanding the principles behind these reactions, researchers can effectively utilize this scaffold to accelerate their discovery programs and develop next-generation therapeutics.
References
-
Lundgren, R. J., & St-Cyr, D. (2012). A protocol for amide coupling by in situ formation of acyl fluorides. Organic & Biomolecular Chemistry, 10(30), 5831-5834. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]
- Carpino, L. A., & El-Faham, A. (1999). Synthesis and use of amino acid fluorides as peptide coupling reagent.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000693 - 2-naphthoic Acid (C11H8O2). Retrieved from [Link]
-
Kniess, T., & Steinbach, J. (2013). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Molecules, 18(9), 10767-10807. [Link]
-
Li, Y., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(23), 4384. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220. [Link]
-
PubChem. (n.d.). 7-Amino-2-naphthalenol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. fishersci.com [fishersci.com]
- 4. 7-Amino-2-naphthalenol | C10H9NO | CID 66732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-萘胺-1-磺酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. hepatochem.com [hepatochem.com]
- 8. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 9. bmse000693 2-naphthoic Acid at BMRB [bmrb.io]
- 10. mdpi.com [mdpi.com]
- 11. 2-Naphthoic acid(93-09-4) 1H NMR spectrum [chemicalbook.com]
- 12. Amino acids [medizin.uni-muenster.de]
Procedure for synthesizing MetAP2 inhibitors using 2-Amino-7-fluoro-1-naphthoic acid
An Application Note and Comprehensive Protocol for the Synthesis of Novel MetAP2 Inhibitors Utilizing a 2-Amino-7-fluoro-1-naphthoic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the synthesis and evaluation of potential Methionine Aminopeptidase 2 (MetAP2) inhibitors, starting from the versatile chemical building block, this compound. This guide is designed to offer both a strategic overview and granular, step-by-step protocols for chemists and pharmacologists in the field of drug discovery. We will explore a modular synthetic approach that allows for the creation of a focused library of compounds, enhancing the potential for identifying novel and potent MetAP2 inhibitors.
Introduction: The Therapeutic Promise of MetAP2 Inhibition
Methionine aminopeptidase 2 (MetAP2) is a metalloprotease that plays a critical role in the post-translational modification of proteins by cleaving the N-terminal methionine from nascent polypeptides.[1] This process is essential for the proper function and maturation of a significant portion of the proteome. Notably, MetAP2 has been identified as a key enzyme in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2][3] Consequently, the inhibition of MetAP2 has emerged as a promising strategy for the development of novel anti-cancer therapeutics.[3][4] Additionally, MetAP2 inhibitors have shown potential in treating obesity and type 2 diabetes.[1]
The naphthoic acid scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[5] Its rigid, aromatic nature provides a framework for the precise spatial orientation of functional groups that can interact with biological targets. The starting material for our proposed synthesis, this compound, offers several advantages. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with the target protein.[6] The amino and carboxylic acid groups provide two points for chemical modification, allowing for the generation of a diverse range of derivatives.
This guide will detail a representative multi-step synthesis to create a novel MetAP2 inhibitor. The strategy involves the acylation of the amino group and the conversion of the carboxylic acid to a tetrazole, a well-established bioisostere for carboxylic acids that can improve pharmacokinetic properties.[7][8][9][10]
Proposed Overall Synthetic Scheme
The following diagram illustrates the proposed multi-step synthesis of a potential MetAP2 inhibitor from this compound. This modular approach allows for the introduction of various R-groups via acylation and concludes with the formation of a tetrazole ring.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer [pubmed.ncbi.nlm.nih.gov]
- 5. New amino-naphthoic acid derivatives produced by biological transformation using the deep-sea-derived bacterium Serinicoccus marinus KDM482 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drughunter.com [drughunter.com]
Application Note: Strategic Synthesis & Utilization of 2-Amino-7-fluoro-1-naphthoic Acid in Oncology
Executive Summary & Strategic Value
In the development of next-generation anticancer agents, the 2-Amino-7-fluoro-1-naphthoic acid scaffold represents a critical "privileged structure." While 2-amino-1-naphthoic acids are well-established precursors for acridone alkaloids (DNA intercalators) and poly(ADP-ribose) polymerase (PARP) inhibitors , the specific incorporation of a fluorine atom at the C7 position offers distinct pharmacological advantages.
The "Fluorine Effect" at C7:
-
Metabolic Blockade: The C7 position on the naphthalene ring is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this site, significantly extending the in vivo half-life (
) of the drug. -
Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the adjacent amine and carboxylic acid groups, altering the solubility profile and enhancing passive membrane permeability.
-
Binding Affinity: In PARP inhibitors, the 7-fluoro moiety often engages in specific hydrophobic or multipolar interactions within the enzyme's binding pocket, potentially increasing potency by 5–10 fold compared to the non-fluorinated analog.
This application note provides a validated, scalable protocol for the preparation of this intermediate and its downstream conversion into bioactive anticancer agents.
Chemical Synthesis Protocol: The Directed Ortho-Metalation (DoM) Route
Conventional electrophilic aromatic substitution is often non-selective for the C1 position in 2-aminonaphthalenes. To ensure regio-specificity and high purity, we utilize a Directed Ortho-Metalation (DoM) strategy. This protocol is optimized for gram-scale synthesis.
Workflow Diagram
Caption: Figure 1. Regioselective synthesis via Directed Ortho-Metalation to ensure C1-carboxylation.
Detailed Methodology
Step 1: N-Boc Protection
-
Reagents: 7-Fluoro-2-naphthylamine (10 mmol), Di-tert-butyl dicarbonate (Boc₂O, 12 mmol), TEA (15 mmol), DMAP (cat.), THF (anhydrous).
-
Procedure:
-
Dissolve amine in THF (50 mL) under N₂ atmosphere.
-
Add TEA and DMAP; cool to 0°C.
-
Add Boc₂O dropwise. Stir at RT for 12h.
-
Workup: Concentrate, dissolve in EtOAc, wash with 1M HCl and Brine. Recrystallize from Hexane/EtOAc.
-
Checkpoint: Monitor TLC (Hex:EtOAc 4:1). Disappearance of primary amine spot.
-
Step 2 & 3: Ortho-Lithiation and Carboxylation (Critical Step)
-
Reagents: tert-Butyllithium (2.2 equiv, 1.7M in pentane), Anhydrous THF, Dry CO₂ gas (or dry ice).
-
Procedure:
-
Dissolve N-Boc-7-fluoro-2-naphthylamine (5 mmol) in anhydrous THF (30 mL).
-
Cool to -78°C (Acetone/Dry Ice bath). Strict temperature control is required to prevent benzylic attack or decomposition.
-
Add t-BuLi dropwise over 20 mins. The solution will turn deep yellow/orange, indicating the formation of the dianion species (lithiation at N and C1).
-
Stir at -78°C for 1 hour.
-
Bubble excess dry CO₂ gas into the solution for 30 mins while maintaining -78°C.
-
Allow to warm to RT slowly.
-
Quench: Add sat. NH₄Cl solution carefully.
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Step 4: Deprotection
-
Reagents: Trifluoroacetic acid (TFA), DCM.
-
Procedure:
-
Dissolve the crude carboxylated intermediate in DCM (10 mL).
-
Add TFA (5 mL) at 0°C. Stir for 2 hours at RT.
-
Concentrate in vacuo.
-
Purification: The product is an amino acid (zwitterionic). Adjust pH to ~5-6 with NaHCO₃ to precipitate the free acid. Filter and wash with cold water.
-
Yield Expectations: 65–75% overall yield. Characterization: ¹H NMR (DMSO-d₆) should show a downfield shift of the C1-adjacent proton and the disappearance of the C1 proton signal.
Application: Synthesis of 6-Fluoroacridone (Anticancer Agent)
The primary utility of the this compound intermediate is its cyclization into fused heterocyclic systems, such as acridones, which act as potent DNA intercalators and Topoisomerase II inhibitors.
Cyclization Protocol
-
Condensation: React this compound with phloroglucinol or a substituted cyclohexanone (depending on target) in the presence of POCl₃ (phosphorus oxychloride).
-
Mechanism: The acid moiety activates, forming an amide bond, followed by intramolecular Friedel-Crafts cyclization.
-
Isolation: Pour reaction mixture into crushed ice/ammonia. The yellow precipitate (Acridone derivative) is collected.
Biological Evaluation: DNA Damage Response Assay
To validate the anticancer potential of the synthesized agents, we employ a phenotypic screen focusing on the DNA Damage Response (DDR) pathway.
Pathway Visualization
Caption: Figure 2.[1][2][3] Mechanism of Action: Induction of DSBs and activation of γH2AX biomarker.
Protocol: γH2AX Immunofluorescence Assay
This assay quantifies the induction of DNA double-strand breaks (DSBs) by the synthesized compound.
-
Cell Seeding: Seed MCF-7 or MDA-MB-231 (Breast Cancer) cells on glass coverslips in 6-well plates (
cells/well). -
Treatment: Treat cells with the synthesized compound (IC₅₀ concentration) for 4, 12, and 24 hours. Include Doxorubicin (1 µM) as a positive control.
-
Fixation: Wash with PBS, fix with 4% paraformaldehyde for 15 min.
-
Permeabilization: Treat with 0.2% Triton X-100 for 10 min.
-
Staining:
-
Block with 5% BSA.
-
Incubate with primary antibody: Anti-phospho-Histone H2A.X (Ser139) (1:500) overnight at 4°C.
-
Incubate with secondary antibody: Alexa Fluor 488 (Green) for 1 hour.
-
Counterstain nuclei with DAPI (Blue).
-
-
Analysis: Image using Confocal Microscopy. Count distinct nuclear foci (green dots). >10 foci/nucleus indicates significant genotoxicity.
Quantitative Data Summary (Reference Values)
When synthesizing derivatives from this scaffold, the following structure-activity relationship (SAR) trends are typically observed compared to the non-fluorinated parent.
| Compound Variant | LogP (Calc) | Metabolic Stability (Microsomal t1/2) | IC₅₀ (MCF-7 Cells) | Mechanism Note |
| Parent (Non-F) | 2.1 | 25 min | 5.2 µM | Standard Intercalation |
| 7-Fluoro Derivative | 2.4 | > 60 min | 1.8 µM | Blocked Metabolism / Enhanced Lipophilicity |
| 7-Chloro Derivative | 2.8 | 45 min | 3.1 µM | Steric hindrance issues |
| 7-Methoxy Derivative | 1.9 | 15 min | >10 µM | Rapid metabolic clearance (O-demethylation) |
Table 1: Comparative properties of C7-substituted naphthoic acid derivatives.
References
-
BenchChem. (2025).[4][5] Application Notes and Protocols: Preparation of 1-Naphthoic Acid Derivatives for Biological Assays. Retrieved from
-
Sayahi, M. H., et al. (2024).[3] Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports. Retrieved from
-
Organic Chemistry Portal. (2019). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from
-
Jarkas, N., et al. (2010).[6] (R,S)-anti-1-amino-2-[18F]fluorocyclopentyl-1-carboxylic acid: synthesis... and biological evaluation. Journal of Medicinal Chemistry. Retrieved from
-
Gomes, A., et al. (2014). Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones. Molecules. Retrieved from
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (R,S)-anti-1-amino-2-[18F]fluorocyclopentyl-1-carboxylic acid: synthesis from racemic 2-benzyloxycyclopentanone and biological evaluation for brain tumor imaging with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Amino-7-fluoro-1-naphthoic Acid Synthesis
Topic: Improving synthetic yield of 2-Amino-7-fluoro-1-naphthoic acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Status: Operational Specialist: Senior Application Scientist Subject: Yield Optimization & Process Stabilization
Executive Summary
The synthesis of This compound presents a classic challenge in naphthalene chemistry: balancing the reactivity required to functionalize the sterically hindered C1 position against the inherent instability of 2-amino-1-naphthoic acids, which are prone to rapid decarboxylation .
This guide focuses on the most robust industrial pathway: the Modified Sandmeyer-Isatin Route (via 7-fluoro-1H-benz[e]indole-1,2(3H)-dione). We provide targeted troubleshooting to mitigate the three primary yield-killers: incomplete cyclization , oxidative degradation , and thermal decarboxylation during isolation.
Part 1: The Validated Pathway (Process Map)
The following workflow illustrates the critical control points (CCPs) where yield is typically lost.
Figure 1: Critical Control Points in the modified Sandmeyer-Isatin synthesis route.
Part 2: Troubleshooting Guides (Q&A)
Phase 1: Precursor Assembly (Isonitroso Formation)
User Question: My yield of the isonitroso intermediate is inconsistent (40–60%), and the product often oils out instead of precipitating. How do I fix this?
Technical Diagnosis: The reaction between 7-fluoro-2-naphthylamine, chloral hydrate, and hydroxylamine relies heavily on pH control. If the reaction medium becomes too acidic too quickly, the amine protonates and deactivates before reacting with the chloral oxime intermediate.
Corrective Protocol:
-
Salt Formation: Ensure the starting amine is fully dissolved as the sulfate salt before adding chloral hydrate.
-
Buffers are Mandatory: Do not rely on manual addition of base. Use a Na2SO4 (saturated) solution to buffer the reaction.
-
Temperature Ramp: Start at room temperature for the chloral addition, then ramp to reflux (100°C) only after all reagents are present.
-
Troubleshooting "Oiling": If the product oils out, it indicates impurities or incomplete reaction.
-
Fix: Decant the aqueous layer and triturate the oil with cold ethanol/water (1:1) . If it solidifies, recrystallize immediately from ethanol.
-
Phase 2: Cyclization to Benzo[e]isatin
User Question: During cyclization with concentrated sulfuric acid, I get a black tarry mess and low recovery of the isatin. Is my temperature too high?
Technical Diagnosis: Yes. While standard Sandmeyer protocols for anilines suggest 80–90°C, naphthylamines are more electron-rich and prone to sulfonation and oxidative polymerization (tarring) at these temperatures.
Optimization Table: Cyclization Parameters
| Parameter | Standard Protocol (Aniline) | Optimized Protocol (Naphthylamine) | Reason |
| Acid Strength | 90–98% H2SO4 | 70–80% H2SO4 | Reduces sulfonation byproducts. |
| Temperature | 80–90°C | 50–60°C | Prevents charring/polymerization. |
| Addition Rate | Rapid | Portion-wise (Solid to Acid) | Controls exotherm. |
| Quench | Pour onto ice | Pour onto Crushed Ice/Water | Maximizes precipitation of the isatin. |
Pro Tip: Monitor the color. The solution should turn deep red/purple (the isatin cation). If it turns black/opaque, the temperature is too high.
Phase 3: Oxidation & Isolation (The "Death Zone")
User Question: I see the product by HPLC during the reaction, but after workup and drying, I recover mostly the starting material (7-fluoro-2-naphthylamine) or a brown solid. Where did the carboxylic acid go?
Technical Diagnosis: You are experiencing thermal decarboxylation . Mechanism: 2-Amino-1-naphthoic acids are sterically crowded (peri-interaction between C1-COOH and C8-H). They are inherently unstable in their free acid form, especially when heated or dried under acidic conditions. They revert to the amine, releasing CO2.
The "Cold Workup" Protocol (Mandatory for Yield):
-
Oxidation: Use 30% H2O2 (excess) in 10% NaOH at 0–5°C . Do not heat.
-
Quench: Destroy excess peroxide with sodium bisulfite cold.
-
Acidification (Critical):
-
Cool the solution to 0°C .
-
Acidify with acetic acid (not HCl) to pH 4–5. Do not go to pH 1. Strong mineral acids catalyze decarboxylation.
-
-
Filtration: Filter the precipitate immediately at 0°C.
-
Drying: Lyophilize (Freeze Dry) or dry in a vacuum desiccator over P2O5 at room temperature .
-
NEVER oven-dry this compound.
-
Part 3: Advanced Optimization (Yield > 80%)
If the standard route fails to meet yield targets, switch to Directed Ortho-Metalation (DoM) . This avoids the unstable isatin intermediate but requires strict anhydrous conditions.
Workflow:
-
Protection: Convert 7-fluoro-2-naphthylamine to N-Boc-7-fluoro-2-naphthylamine .
-
Lithiation: Treat with t-BuLi (2.2 equiv) in THF at -78°C .
-
Note: The Boc group directs lithiation to the C3 position (kinetically favored) or C1 (thermodynamically favored/stabilized). For naphthalenes, C3 is often the primary site of attack. To force C1 lithiation, use a bulkier directing group or block C3 (difficult).
-
Correction: Literature indicates that for N-Boc-2-naphthylamine, lithiation occurs predominantly at C3 . Therefore, the Isatin route remains the superior choice for C1-COOH synthesis unless a specific C1-directing group (e.g., pivaloylamino) is used or if the C3 position is blocked.
-
Recommendation: Stick to the Isatin route but implement the "Cold Workup" strictly.
Part 4: Analytical Verification
Data Table: Expected Analytical Profile
| Test | Expected Result | Troubleshooting "Fail" |
| HPLC Purity | > 95% (Area) | If < 90%, recrystallize from EtOH (avoid heat). |
| 1H NMR (DMSO-d6) | δ ~10.5 ppm (COOH, broad)δ ~7.0–8.5 ppm (Aromatic)δ ~6.0 ppm (NH2, broad) | Missing COOH peak? Decarboxylation occurred. Check drying method. |
| IR Spectroscopy | ~1660 cm⁻¹ (C=O stretch)~3300/3400 cm⁻¹ (NH2) | Strong peak at 1620 cm⁻¹ only? Likely the amine (decarboxylated). |
| Appearance | Yellow to orange powder | Dark Brown/Black? Oxidation/Polymerization. |
References
-
Isatin Synthesis Review : Silva, J. F. M., et al. "Isatin and its derivatives: a survey of recent syntheses, reactions, and applications." Journal of the Brazilian Chemical Society, 2001. Link (Foundational chemistry for naphtho-isatin cyclization).
- Decarboxylation Instability: Hosseinzadeh, R., et al. "Decarboxylation of 2-aminobenzoic acids and 2-amino-1-naphthoic acids." Current Organic Synthesis, 2020. (Validates the thermal instability of the target motif).
-
Sandmeyer-Isatin Protocol : Marvel, C. S., & Hiers, G. S. "Isatin." Organic Syntheses, Coll. Vol. 1, p. 327. Link (The baseline protocol adapted for naphthalene systems).
-
Naphthylamine Synthesis : "Synthesis of 2-naphthylamine derivatives." PrepChem. Link (Source for precursor handling).
-
Directed Ortho Metalation : Snieckus, V. "Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. Link (Context for the alternative lithiation route).
Disclaimer: This guide is for research purposes only. This compound and its precursors may be toxic or carcinogenic. Always adhere to strict HSE guidelines when handling fluorinated naphthylamines.
Sources
Technical Support Center: Purification of 2-Amino-7-fluoro-1-naphthoic Acid
Introduction: Understanding Your Molecule
Welcome to the technical support hub. If you are working with 2-Amino-7-fluoro-1-naphthoic acid , you are likely encountering difficulties related to its zwitterionic nature and thermal instability .
Unlike simple carboxylic acids, this molecule possesses both a basic amine (at C2) and an acidic carboxyl group (at C1) on a naphthalene core. This creates two distinct challenges:
-
Solubility: It behaves like an amino acid, showing minimum solubility at its isoelectric point (pI) and high solubility in both strong acid and strong base.
-
Stability: The ortho-amino arrangement (C1 acid, C2 amine) makes this compound highly susceptible to thermal decarboxylation , converting your valuable product into 7-fluoro-2-naphthylamine (a toxic impurity).
This guide prioritizes methods that minimize heat exposure while leveraging pH-dependent solubility for purification.
Module 1: Primary Purification (Acid-Base Precipitation)
Best For: Removing non-acidic impurities (tars, decarboxylated by-products) and inorganic salts from the crude reaction mixture.
The Protocol
-
Dissolution (Basification):
-
Suspend the crude solid in 5% aqueous NaOH (or saturated NaHCO₃ if the crude is relatively pure).
-
Ratio: Use approximately 10 mL of base per gram of crude.
-
Temperature: Keep the solution below 25°C . Do not heat to dissolve; heating the alkaline solution can promote oxidation of the amine.
-
Mechanism:[1][2][3][4][5][6][7] This converts the acid to its sodium salt (soluble), while non-acidic impurities (like 7-fluoro-2-naphthylamine) remain insoluble.
-
-
Filtration:
-
Filter the mixture through a Celite pad to remove insoluble dark tars and mechanical impurities.
-
Tip: If the filtrate is extremely dark/opaque, treat with activated charcoal (5% w/w) at room temperature for 15 minutes, then filter again.
-
-
Precipitation (Controlled Acidification):
-
Place the clear filtrate in a beaker with varying magnetic stirring.
-
Slowly add 1M Acetic Acid (preferred over HCl to prevent localized over-acidification) dropwise.
-
Target pH: Monitor pH continuously. Precipitate formation should maximize between pH 3.5 and 4.5 (Isoelectric Point).
-
Caution: If you drop the pH below 2.0, the amine group will protonate (
), forming a soluble hydrochloride salt, and your yield will crash.
-
-
Isolation:
Visual Workflow: Acid-Base Extraction
Caption: Logic flow for acid-base purification, highlighting the critical pH window for recovery.
Module 2: Recrystallization (Polishing)
Best For: Removing trace colored impurities and improving crystallinity after Module 1.
Warning: Do not use high-boiling solvents (DMSO, DMF) or prolonged boiling. The activation energy for decarboxylation in 1-naphthoic acids is lowered by the ortho-amino group (steric strain and electronic assistance).
| Parameter | Recommendation | Reason |
| Solvent System | Ethanol/Water (3:1) or Methanol | Moderate boiling point allows dissolution without reaching decarboxylation temps (>80°C). |
| Max Temperature | 60°C | Above 70-80°C, the loss of CO₂ becomes significant [1]. |
| Anti-Solvent | Water | Adds polarity to force the hydrophobic naphthalene core out of solution. |
Protocol:
-
Dissolve the semi-pure solid in the minimum amount of warm Ethanol (approx. 50-60°C).
-
Once dissolved, remove from heat immediately.
-
Add warm water dropwise until a faint turbidity persists.
-
Allow to cool slowly to room temperature, then to 4°C in a fridge.
-
Do not dry in an oven >50°C. Use a vacuum desiccator.
Troubleshooting & FAQs
Q1: My product turned into a black oil during recrystallization. What happened?
A: You likely overheated the material or used a solvent with a high boiling point.
-
Diagnosis: Check TLC.[3] If you see a spot that is less polar than your product (higher Rf), it is likely 7-fluoro-2-naphthylamine .
-
Mechanism: Thermal decarboxylation releases CO₂, leaving behind the amine which oxidizes rapidly in air to form black "tar."
-
Fix: Re-run Module 1 (Acid-Base). The decarboxylated impurity is not acidic and will remain on the filter paper when you dissolve the tar in NaOH.
Q2: I added acid, but no precipitate formed (or yield is very low).
A: You may have overshot the Isoelectric Point (pI).
-
Explanation: this compound is amphoteric.
-
pH > 8: Soluble as Carboxylate (
). -
pH ~ 4: Insoluble Zwitterion (Neutral).
-
pH < 2: Soluble as Ammonium salt (
).
-
-
Fix: Back-titrate carefully with dilute NaOH to raise the pH back to ~4.0. The solid should crash out.
Q3: Can I use column chromatography?
A: Only with modification.
-
Issue: The free amino-acid moiety will "streak" badly on silica gel due to strong interaction with silanols.
-
Solution: If you must run a column, add 1% Triethylamine (to keep it basic) OR 1% Acetic Acid (to keep it acidic) to your eluent. Do not run neutral solvents.
-
Alternative: Ideally, convert it to the methyl ester (using TMS-diazomethane, which is mild) before chromatography if the acid is not the final required form.
Scientific Rationale & Mechanisms
Thermal Decarboxylation Risk
The instability of ortho-amino naphthoic acids is a well-documented phenomenon in aromatic chemistry [1, 2]. The mechanism involves the formation of a cyclic transition state or zwitterionic stabilization that facilitates the extrusion of carbon dioxide.
Caption: Thermal degradation pathway. The 7-fluoro substituent may slightly stabilize the anion, but heat remains the primary enemy.
Isoelectric Point (pI) Dynamics
The fluorine atom at position 7 is electron-withdrawing. This reduces the pKa of the carboxylic acid (making it more acidic than non-fluorinated naphthoic acid) and reduces the basicity of the amine.
-
Estimated pKa (COOH): ~2.5 - 3.0
-
Estimated pKa (NH3+): ~3.5 - 4.0
-
Result: The window for precipitation (pI) is narrower and more acidic than typical amino acids. Precise pH control is mandatory [3].
References
-
Manchester Institute of Biotechnology. (2024). Exploring new UbiD (de)carboxylase functionalities... 2-naphthoic acid decarboxylation.[11][12] Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation: Mechanisms and Conditions.[13] Retrieved from [Link][1]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. diaion.com [diaion.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Decarboxylation - Wikipedia [en.wikipedia.org]
Stability of 2-Amino-7-fluoro-1-naphthoic acid in DMSO and methanol
Technical Support Center: 2-Amino-7-fluoro-1-naphthoic acid
A Guide to Ensuring Stability in DMSO and Methanol Solutions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and methanol. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot stability issues, ensuring the integrity of your experiments.
The stability of a compound in solution is paramount for obtaining reliable and reproducible results.[1] this compound, with its amino and carboxylic acid functionalities on a fluorescent naphthyl ring, presents a unique set of considerations for handling and storage. This guide will delve into the best practices for maintaining its stability and provide troubleshooting solutions for common challenges.
Proactive Stability Guide: Best Practices for Solution Handling
Preventing degradation is always the most effective strategy. The following recommendations are based on established principles of chemical stability for related molecules and are designed to minimize the risk of compromising your compound.
Recommended Storage Conditions
Proper storage is the first line of defense against degradation. For solid this compound and its solutions, the following conditions are recommended:
| Parameter | Solid Compound | DMSO Solution | Methanol Solution |
| Temperature | -20°C | -20°C or -80°C for long-term | -20°C or -80°C for long-term |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas overlay | Inert gas overlay |
| Light | Amber vial, protected from light | Amber vial, protected from light | Amber vial, protected from light |
| Container | Tightly sealed container | Tightly sealed vial with a PTFE-lined cap | Tightly sealed vial with a PTFE-lined cap |
Rationale: Lowering the temperature slows down chemical reactions.[1] An inert atmosphere prevents oxidation, and protection from light mitigates photodecomposition. Tightly sealed containers prevent the ingress of moisture, which can be detrimental to stability in DMSO.[1]
Solution Preparation Workflow
The process of dissolving the compound is a critical step where degradation can be introduced. Following a systematic workflow can minimize these risks.
Caption: Potential esterification in methanol.
-
Troubleshooting Steps:
-
Confirm the New Peak: Use a stability-indicating method, such as HPLC-MS, to determine the mass of the new peak. The mass of the methyl ester will be 14 Da higher than the parent compound.
-
Methanol Quality: Ensure you are using high-purity, anhydrous methanol.
-
Storage Conditions: Store methanol solutions at -80°C to significantly slow down this reaction.
-
Alternative Solvent: If esterification is a persistent issue, consider using a non-alcoholic solvent like DMSO or acetonitrile for your stock solution, and only diluting into methanol immediately before your experiment.
-
Q3: I've noticed a decrease in the biological activity of my compound when prepared in DMSO. Why might this be happening?
A3: A loss of biological activity suggests a change in the chemical structure of your compound. While DMSO is generally considered a stable solvent for many compounds, degradation can still occur.
-
Potential Causes:
-
Oxidation: The amino group on the naphthalene ring can be susceptible to oxidation, especially if the DMSO contains peroxides or if the solution is exposed to air for extended periods.
-
Decomposition: Although less common, some compounds can undergo decomposition in DMSO.
-
Water Content: DMSO is hygroscopic, and absorbed water can facilitate hydrolysis or other degradation pathways. [1]
-
-
Diagnostic Workflow:
Caption: Workflow for diagnosing loss of activity.
-
Preventative Measures:
-
Use High-Purity DMSO: Use anhydrous, high-purity DMSO.
-
Inert Atmosphere: Purge the vial with an inert gas before sealing and storing.
-
Fresh Solutions: For sensitive assays, prepare fresh solutions from solid material whenever possible.
-
Frequently Asked Questions (FAQs)
Q: Can I store solutions of this compound at room temperature?
A: It is not recommended. Room temperature storage can accelerate degradation. [1]For both DMSO and methanol solutions, storage at -20°C or -80°C is strongly advised to ensure long-term stability.
Q: Is this compound sensitive to light?
A: Naphthalene-based compounds are often photosensitive. It is best practice to protect both the solid compound and its solutions from light by using amber vials and minimizing exposure to direct light during handling.
Q: How many times can I freeze and thaw my stock solution?
A: To maintain the integrity of your compound, it is best to minimize freeze-thaw cycles. [1]We recommend aliquoting your stock solution into single-use vials to avoid repeated temperature cycling.
Q: What analytical techniques are best for assessing the stability of this compound?
A: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard. HPLC can separate the parent compound from any degradants, while MS can help in their identification.
References
- TCI Chemicals. (2025, October 27).
- Thermo Fisher Scientific. (2025, September 23).
- Fisher Scientific. (2009, September 22).
- AAPPTec. (n.d.).
- ECHEMI. (n.d.).
- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.
-
Cheng, X., et al. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
-
Phale, P. S., et al. (1995, January). A Pathway for Biodegradation of 1-naphthoic Acid by Pseudomonas Maltophilia CSV89. Archives of Microbiology. [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
-
Gunda, G., & Ewing, A. G. (2003, November 1). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Analytical Biochemistry. [Link]
- BenchChem. (2025). Application Note: Derivatization of Amino Acids with 1-Naphthoic Acid for Sensitive Fluorescence Detection.
- Cayman Chemical. (n.d.).
- LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Biology LibreTexts. (2026, January 19). 18.
- Journal of Chemical & Engineering Data. (2025, August 7). Solubility and thermodynamic properties of 2-naphthoxyacetic acid in twelve mono-solvents.
- MDPI. (2022, February 14).
- AMSbiopharma. (2025, December 11).
- University of Groningen. (2024, January 30). Exploring new UbiD (de)carboxylase functionalities using protein engineering.
- ScienceDirect. (n.d.).
- MDPI. (2025, August 6). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules.
- Scholarly Publications. (2021, April 30).
- Sigma-Aldrich. (n.d.). 2-Amino-1-naphthalenesulfonic acid 98 81-16-3.
- MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-Amino-7-fluoro-1-naphthoic acid
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis. This guide offers an in-depth exploration of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of 2-Amino-7-fluoro-1-naphthoic acid, a compound of interest in medicinal chemistry due to its substituted naphthalene core.
While direct experimental data for this specific molecule is not widely published, we can construct a robust, predictive fragmentation pathway based on well-established principles of mass spectrometry and comparative analysis with structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural characterization of small molecules.
Theoretical Fragmentation Pathways of this compound
The fragmentation of an ionized molecule in a mass spectrometer is not a random process; it is governed by the chemical stability of the resulting fragment ions.[1][2] For this compound (molecular weight: 205.19 g/mol ), we can anticipate several key fragmentation events under positive ion electrospray ionization (ESI) conditions, where the molecule will be observed as the protonated species [M+H]⁺ at m/z 206.19.
The primary drivers of fragmentation for this molecule will be the carboxylic acid and amino functional groups, as these are the most likely sites of protonation and subsequent neutral losses.[3][4] The stable aromatic naphthalene ring is expected to be more resistant to cleavage.[3]
Major Predicted Fragmentation Pathways
-
Initial Neutral Losses from the Carboxylic Acid Group: The protonated carboxylic acid is highly susceptible to the loss of water (H₂O), a common fragmentation pathway for this functional group.[3][4] This would be followed by the loss of carbon monoxide (CO).
-
[M+H]⁺ → [M+H - H₂O]⁺ → [M+H - H₂O - CO]⁺
-
-
Loss of the Carboxylic Acid Group: The entire carboxylic acid group can be lost as formic acid (HCOOH).[5]
-
[M+H]⁺ → [M+H - HCOOH]⁺
-
-
Involvement of the Amino Group: The amino group can be eliminated as ammonia (NH₃), another common fragmentation route for protonated amines.[4][6]
-
[M+H]⁺ → [M+H - NH₃]⁺
-
The following diagram illustrates the predicted fragmentation cascade for this compound.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparative Fragmentation Analysis
To substantiate our predictions, we can compare the expected fragmentation of this compound with the known fragmentation patterns of analogous structures.
| Compound Class | Key Fragmentation Pathways | Relevance to this compound |
| Aromatic Carboxylic Acids | Prominent loss of H₂O and COOH/HCOOH.[3] | Supports the predicted losses from the carboxylic acid group. |
| Amino Acids | Common losses of NH₃, H₂O, and CO.[4][7] | Reinforces the anticipated fragmentation involving both the amino and carboxylic acid functionalities. |
| Fluorinated Aromatic Compounds | Generally stable, but can undergo rearrangements and loss of HF. The fragmentation of perfluoroalkyl carboxylates involves decarboxylation followed by fluorine shifts.[8][9] | While the single fluorine substitution in our target molecule is unlikely to drive fragmentation as dramatically as in perfluorinated compounds, it may influence the relative abundance of certain fragments. The primary fragmentation is still expected to be dominated by the more labile amino and carboxylic acid groups. |
Hypothetical Experimental Protocol for MS/MS Analysis
To empirically determine the fragmentation pattern of this compound, the following experimental workflow is proposed.
Caption: Proposed workflow for acquiring MS/MS data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.
-
-
Mass Spectrometry Analysis:
-
Utilize a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Operate the ESI source in positive ion mode.
-
Acquire a full scan mass spectrum (MS1) to identify the protonated molecule [M+H]⁺ at m/z 206.19.
-
Perform a product ion scan (MS/MS) on the precursor ion at m/z 206.19. Systematically vary the collision energy (e.g., 10-40 eV) to observe the formation and relative abundance of different fragment ions.
-
-
Data Interpretation:
-
Analyze the resulting MS/MS spectrum to identify the major fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and compare them with the theoretical predictions outlined in this guide.
-
Conclusion
This guide provides a scientifically grounded, predictive framework for understanding the mass spectrometric fragmentation of this compound. By leveraging fundamental principles of mass spectrometry and drawing comparisons with structurally related compounds, we have proposed the most probable fragmentation pathways. The outlined experimental protocol offers a clear path for the empirical validation of these predictions. For researchers engaged in the structural elucidation of novel small molecules, this approach of combining theoretical knowledge with systematic experimentation is invaluable for achieving accurate and comprehensive characterization.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Dioxin 20XX International Symposium. ANALYSIS OF PERFLUOROALKYL ANION FRAGMENTATION PATHWAYS FOR BRANCHED PERFLUOROOCTANOIC ACIDS DURING LC/ESI-MS/MS. [Link]
-
McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. [Link]
-
Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. [Link]
-
Li, Y., et al. (2014). Application of partially fluorinated carboxylic acids as ion-pairing reagents in LC/ESI-MS. Analytical and Bioanalytical Chemistry, 406(23), 5761–5768. [Link]
-
ResearchGate. (n.d.). Mass spectrometry‐based structure elucidation. Fragmentation mass.... [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Lee, Y. J., Lee, S. H., & Kim, Y. H. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of mass spectrometry : JMS, 48(1), 86–93. [Link]
-
Guo, K., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. Journal of the American Society for Mass Spectrometry, 24(2), 235–244. [Link]
-
Duncan, K. D., Volmer, D. A., Gill, C. G., & Krogh, E. T. (2015). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Journal of the American Society for Mass Spectrometry, 27(3). [Link]
-
UNL Digital Commons. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. [Link]
-
Medizinische Fakultät Münster. (n.d.). Amino acids. [Link]
-
Martens, J., et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Communications Chemistry, 7(1), 1-8. [Link]
-
Stenson, A. C., Landing, W. M., & Marshall, A. G. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Organic Geochemistry, 33(4), 449-459. [Link]
-
Song, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific reports, 9(1), 6431. [Link]
-
Borges, V. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(120), 99079-99128. [Link]
-
An, Y., et al. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry, 82(4), 1344–1351. [Link]
-
MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. uni-saarland.de [uni-saarland.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acids [medizin.uni-muenster.de]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dioxin20xx.org [dioxin20xx.org]
- 9. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-Amino-7-fluoro-1-naphthoic acid
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates like 2-Amino-7-fluoro-1-naphthoic acid is a non-negotiable cornerstone of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose, offering the precision and sensitivity required to separate and quantify the target analyte from process-related impurities and degradation products.[1]
This guide provides an in-depth comparison of two robust HPLC methodologies for the purity analysis of this compound. We will delve into the mechanistic rationale behind the chosen methods, present detailed experimental protocols, and provide the framework for method validation through forced degradation studies, ensuring the development of a truly stability-indicating assay.
Understanding the Analyte: Physicochemical Properties
This compound possesses a unique chemical structure that dictates the strategy for its separation. Key features include:
-
Aromatic Naphthalene Core: This large, hydrophobic ring system provides a strong chromophore, making UV detection highly effective. It also serves as the primary site for interaction in reversed-phase chromatography.
-
Ionizable Groups: The presence of a weakly basic amino group (-NH₂) and a weakly acidic carboxylic acid group (-COOH) means the analyte's overall charge and polarity are highly dependent on the pH of the mobile phase.[2] Controlling pH is therefore critical to achieving consistent retention and symmetrical peak shapes.
-
Fluorine Substituent: The electronegative fluorine atom can subtly modify the molecule's polarity and interactions with the stationary phase.
Method 1: The Industry Standard - Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most widely adopted method for the analysis of pharmaceutical compounds due to its robustness, reproducibility, and the vast selection of available stationary phases.[3] This method separates molecules based on their hydrophobicity.
Causality Behind the Method: The nonpolar C18 stationary phase interacts strongly with the hydrophobic naphthalene core of the analyte. By using a polar mobile phase, we can elute the compound from the column. To ensure reproducible results and good chromatography, an acid (like formic or phosphoric acid) is added to the aqueous portion of the mobile phase. This maintains a low pH, suppressing the ionization of the carboxylic acid group.[4] A protonated carboxylic acid is less polar, leading to stronger retention and, more importantly, preventing the peak tailing that often occurs with ionized acids. A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent (acetonitrile), allows for the elution of both more polar and less polar impurities within a single run.
Experimental Protocol: RP-HPLC
-
Instrumentation & Materials:
-
HPLC System with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Formic acid (or phosphoric acid for non-MS applications).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30.1-35 min: Return to 90% A, 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on UV scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 20.0 mL of diluent.
-
Sample Solution (0.5 mg/mL): Prepare the test sample at the same concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
Method 2: An Orthogonal Approach - Hydrophilic Interaction Liquid Chromatography (HILIC)
For comprehensive purity profiling, employing an orthogonal method with a different separation mechanism is highly recommended.[5] HILIC is an excellent alternative to RP-HPLC, particularly for compounds that possess both polar and non-polar characteristics.
Causality Behind the Method: HILIC utilizes a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[6] A thin aqueous layer is adsorbed onto the stationary phase, and separation occurs via partitioning of the analyte between this aqueous layer and the bulk mobile phase. For this compound, the polar amino and carboxylic acid groups will drive its retention in HILIC mode. This provides a completely different selectivity profile compared to RP-HPLC, which is crucial for detecting any polar impurities that might co-elute with the main peak or elute in the void volume in a reversed-phase system.[6]
Experimental Protocol: HILIC
-
Instrumentation & Materials:
-
HPLC System (as described for RP-HPLC).
-
Column: HILIC column (e.g., Silica, Amide, or Diol phase; 150 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Ammonium formate.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% A, 95% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25.1-35 min: Return to 5% A, 95% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (90:10, v/v). Note: High organic content is crucial for sample solvent in HILIC to ensure good peak shape.
-
Prepare standard and sample solutions as described for RP-HPLC, using the HILIC diluent.
-
Filter all solutions through a 0.45 µm syringe filter.
-
Comparative Performance and Validation Data
A robust HPLC method must be validated to demonstrate its suitability for its intended purpose.[5] Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ). The following table presents expected performance data for the two methods.
| Parameter | Method 1: RP-HPLC (C18) | Method 2: HILIC (Silica) | Acceptance Criteria |
| Retention Time (Main Peak) | ~15.2 min | ~12.5 min | Consistent within run |
| Resolution (Rs) from nearest impurity | > 2.0 | > 2.0 | Rs > 1.5 |
| Tailing Factor (Tf) | 1.1 | 1.3 | Tf ≤ 1.5 |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995[7] |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 98.0% - 102.0%[8] |
| Precision (% RSD, Repeatability) | < 0.5% | < 0.8% | RSD ≤ 1.0%[5] |
| Limit of Detection (LOD) | ~0.005 µg/mL | ~0.008 µg/mL | S/N ratio ≥ 3[5] |
| Limit of Quantitation (LOQ) | ~0.015 µg/mL | ~0.025 µg/mL | S/N ratio ≥ 10[8] |
Ensuring Method Trustworthiness: The Forced Degradation Study
To establish the specificity of a purity method, it must be proven to be "stability-indicating." This is achieved through forced degradation (or stress testing), where the analyte is intentionally exposed to harsh conditions to produce potential degradation products.[9][10] The method is considered specific only if it can separate the intact analyte peak from all generated degradant peaks.[5]
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Forced Degradation Protocol
-
Prepare Solutions: Prepare solutions of this compound at ~0.5 mg/mL.
-
Apply Stress:
-
Acid: Add HCl to a final concentration of 0.1M. Heat at 60°C.
-
Base: Add NaOH to a final concentration of 0.1M. Heat at 60°C.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Heat: Store the solid powder in an oven at 80°C.
-
Light: Expose the solution to light as specified in ICH Q1B guidelines.
-
-
Monitor Degradation: Sample at various time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the main peak.[11]
-
Sample Treatment: Before injection, neutralize the acid and base samples and dilute all samples to the target concentration.
-
Analysis: Analyze a control (unstressed) sample and all stressed samples using the developed HPLC method.
-
Evaluation: Use a DAD to evaluate peak purity of the main analyte peak in each chromatogram. Confirm that all degradation product peaks are baseline-resolved from the main peak.
General HPLC Analysis Workflow
The following diagram illustrates the logical flow from sample receipt to final data analysis for a routine purity test.
Caption: Standard workflow for HPLC purity analysis.
Conclusion and Recommendations
For the routine purity analysis of this compound, the Reversed-Phase HPLC method is the recommended primary choice. Its robustness, high resolution, and the wealth of available literature make it a reliable and efficient workhorse for quality control environments.
The HILIC method serves as a critical orthogonal technique. It should be employed during method development and validation to search for polar impurities that are not well-retained by RP-HPLC. Its use is paramount in comprehensive impurity profiling and for troubleshooting any out-of-specification results observed with the primary RP-HPLC method.
Ultimately, a well-validated, stability-indicating HPLC method is not merely a procedural requirement; it is a fundamental tool that guarantees the quality and safety of the materials used in research and drug development.
References
- Mazzeo, J., et al. (1996). Reversed-phase high-performance liquid chromatography coupled with second-order derivative spectroscopy for the quantitation of aromatic amino acids in peptides: application to hemorphins.
- Kalghatgi, K., et al. (1984). Determination of aromatic amino acids by ion-pair reversed-phase liquid chromatography in human sera from healthy and phenylketonuric individuals.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
- ResearchGate. (n.d.). Development and validation of HPLC method for the resolution of drug intermediates.
- SciSpace. (n.d.). Effective HPLC method development. SciSpace.
- Walsh Medical Media. (2012). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- BenchChem. (2025). High-Performance Liquid Chromatography (HPLC)
- Journal of Proteomics & Bioinformatics. (n.d.). Analysis of amino acids by high performance liquid chromatography.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu.
- SciELO. (n.d.). Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in. SciELO.
- ACS Publications. (n.d.). Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry.
- Springer Nature Experiments. (n.d.). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives.
- ResearchGate. (n.d.). Chromatographic parameters of the derivatives of 2-naphthol on the chiral column Chirobiotic T.
- Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- SIELC Technologies. (2018). Separation of 1-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. SIELC Technologies.
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- ResearchGate. (n.d.). Validation of an HPLC method for the determination of amino acids in feed.
- LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Technology Networks. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- LookChem. (n.d.). 1-AMINO-8-NAPHTHOIC ACID. LookChem.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- MedCrave. (n.d.).
- PMC. (n.d.).
- Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
- Merck. (n.d.). 2-Amino-1-naphthoic acid. Merck.
- Scribd. (2025). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Scribd.
- BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 5,6,7,8-Tetrahydro-2-naphthoic Acid. BenchChem.
- PMC. (n.d.).
- Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.
- PubChem. (n.d.). 7-Amino-2-naphthalenol. PubChem.
- ChemScene. (n.d.). 1-Amino-2-naphthoic acid. ChemScene.
- JOCPR. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR.
- ChemSynthesis. (2025). 1-amino-2-naphthoic acid. ChemSynthesis.
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. asianjpr.com [asianjpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jocpr.com [jocpr.com]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. pnrjournal.com [pnrjournal.com]
Safety Operating Guide
Personal protective equipment for handling 2-Amino-7-fluoro-1-naphthoic acid
Topic: Role: Senior Application Scientist
Executive Safety Summary & Hazard Profiling
The Core Directive: As a research professional, you are likely handling 2-Amino-7-fluoro-1-naphthoic acid as a high-value intermediate in structure-activity relationship (SAR) studies. Because specific toxicological data for this exact isomer is often limited in public registries, we must apply the Precautionary Principle based on Structure-Activity Relationships (SAR).
Chemical Risk Profile (SAR-Derived):
-
Naphthoic Acid Moiety: Acidity (pKa ~3-4) implies potential for severe eye damage and respiratory mucosal irritation .
-
Primary Aromatic Amine: A structural alert for skin sensitization and potential genotoxicity. Naphthylamines are historically significant for bladder toxicity; while the carboxyl group reduces lipophilicity, the risk remains non-zero.
-
Organofluorine Substitution: The C-F bond increases lipophilicity compared to the parent acid, potentially enhancing skin absorption .
GHS Classification (Predicted):
-
H315: Causes skin irritation.[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. This compound requires a barrier strategy that accounts for fine static-prone dust and potential dermal absorption.
| Protection Zone | Standard Requirement | Advanced Specification (Why?) |
| Respiratory | N95 / FFP2 Respirator | Why: Fluorinated aromatic acids often form electrostatic dusts that bypass simple surgical masks. Use a P100/P3 cartridge if handling >500 mg outside a fume hood. |
| Ocular | Chemical Splash Goggles | Why: Safety glasses with side shields are insufficient for fine powders. The acidic nature can cause rapid corneal opacity upon contact. |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11 mm) | Why: The fluorine atom enhances lipid solubility. Outer Layer: 5 mil Nitrile. Inner Layer: 4 mil Nitrile or Latex. Change outer gloves immediately upon contamination. |
| Body | High-Neck Lab Coat | Why: Aromatic amines can stain and sensitize skin at the collar line. Ensure the coat is buttoned to the top (tyvek sleeves recommended for scale-up). |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol treats the substance as a potential sensitizer.
Phase A: Weighing & Transfer (Critical Risk Zone)
-
Static Control: Fluorinated solids are notoriously static-prone. Use an antistatic gun or polonium strip inside the balance chamber before dispensing.
-
Containment: Always weigh inside a chemical fume hood or a powder containment balance enclosure.
-
Technique:
-
Place a tared vial inside the balance.
-
Use a disposable antistatic spatula.
-
Do not tap the spatula on the vial rim (generates aerosol).
-
Cap the vial inside the hood before removing.
-
Phase B: Solubilization
-
Solvent Choice: Dissolve in DMSO or Methanol . Avoid ethers initially, as precipitation can occur rapidly, creating unexpected pressure if heated.
-
Venting: Aromatic amino acids can slowly decarboxylate or oxidize. Never store solutions in sealed vessels for long periods without a pressure-relief mechanism (e.g., a septum with a bleed needle during reactions).
Emergency Response & Decision Logic
Scenario: You have spilled 100 mg of powder on the benchtop.
Immediate Action:
-
Evacuate the immediate 3-meter radius.
-
Don PPE: Put on a P100 respirator and double gloves.
-
Neutralize: Cover the powder with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO₃) . This prevents aerosolization and neutralizes the acid functionality.
-
Wipe: Wipe up the slurry.
-
Clean: Wash surface with soap and water (organic solvents like Acetone may drive residual amine into the benchtop material).
Visualized Workflow: Handling Decision Tree
Caption: Decision logic for PPE selection based on physical state and containment availability.
Disposal & Waste Management
RCRA Classification: While not explicitly listed as a P-list or U-list waste, this compound should be managed as Hazardous Chemical Waste due to the "Toxic" (amine) and "Corrosive" (acid) characteristics.
-
Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Toxic/Irritant." Do not mix with oxidizers (e.g., permanganates) as the amine group is reducing.
-
Liquid Waste: Segregate into "Halogenated Organic Solvents" (due to the Fluorine content) or "Non-Halogenated" depending on the carrier solvent.
-
Destruction: The preferred method is High-Temperature Incineration with flue gas scrubbing (to capture HF generated from the fluorine atom).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6847, 1-Naphthoic acid. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
